An In-depth Technical Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon established principles of medicinal chemistry and proven experimental methodologies, this document details the synthesis, chemical properties, and potential therapeutic applications of this pyridazinone derivative.
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone core is a privileged heterocyclic motif in modern drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2] The inherent structural features of the pyridazinone ring allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The title compound, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, incorporates a key acetic acid side chain at the N1 position, a common strategy to enhance solubility and introduce a handle for further chemical modifications, such as amide or ester formation, to modulate biological activity.[1] This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its potential exploration as a therapeutic agent.
Physicochemical Properties
While specific experimental data for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related analogs.
| Property | Value/Information | Source |
| IUPAC Name | 2-(3-Methyl-6-oxopyridazin-1-yl)acetic acid | N/A |
| CAS Number | 412018-60-1 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Predicted XlogP | -0.6 | N/A |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | The carboxylic acid moiety suggests potential solubility in aqueous bases and polar organic solvents. | Inferred |
Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the title compound can be logically approached in a three-step sequence, commencing with the formation of the pyridazinone core, followed by N-alkylation, and culminating in ester hydrolysis. This synthetic strategy is well-precedented for analogous pyridazinone derivatives.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-pyridazin-3(2H)-one
The foundational step involves the cyclocondensation of a γ-keto acid, levulinic acid, with hydrazine.[3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent oxidation affords the aromatic pyridazinone ring.
-
Materials: Levulinic acid, hydrazine hydrate, ethanol, bromine, acetic acid.
-
Procedure:
-
To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dissolve the dried intermediate in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-methyl-pyridazin-3(2H)-one.
-
Causality: The use of a γ-keto acid is critical as its 1,4-dicarbonyl equivalence allows for the formation of the six-membered diazine ring upon reaction with the dinucleophilic hydrazine. The oxidation step is necessary to introduce the aromaticity which enhances the stability of the pyridazinone core.
Step 2: Synthesis of Ethyl (3-Methyl-6-oxo-6H-pyridazin-1-yl)acetate
This step involves the N-alkylation of the pyridazinone ring with an appropriate electrophile, ethyl chloroacetate. The reaction is typically carried out in the presence of a base to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity.
-
Materials: 6-Methyl-pyridazin-3(2H)-one, ethyl chloroacetate, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of 6-methyl-pyridazin-3(2H)-one (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF, add ethyl chloroacetate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate.
-
Causality: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a sufficiently strong base to deprotonate the pyridazinone nitrogen without causing unwanted side reactions.
Step 3: Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
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Materials: Ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate, sodium hydroxide, water, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid.
-
Causality: Basic hydrolysis (saponification) is an efficient method for cleaving the ester bond. The subsequent acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
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Methyl Protons (C3-CH₃): A singlet peak is expected around δ 2.2-2.4 ppm.
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Methylene Protons (N1-CH₂): A singlet peak is anticipated in the region of δ 4.5-5.0 ppm.
-
Pyridazinone Ring Protons: Two doublets are expected for the vinyl protons on the pyridazinone ring, likely in the range of δ 6.8-7.5 ppm, showing coupling to each other.
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically δ 10-13 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Methyl Carbon (C3-CH₃): A signal is expected around δ 20-25 ppm.
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Methylene Carbon (N1-CH₂): A signal is anticipated in the region of δ 50-55 ppm.
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Pyridazinone Ring Carbons: Signals for the carbon atoms of the pyridazinone ring are expected in the aromatic/vinylic region (δ 120-160 ppm). The carbonyl carbon (C6) will be the most downfield of the ring carbons. Based on data for 6-methyl-3(2H)-pyridazinone, the C3, C4, C5, and C6 carbons would be in distinct regions.[5]
-
Carbonyl Carbon (C=O of COOH): A signal is expected in the downfield region, typically δ 170-180 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹.
-
C=O Stretch (Pyridazinone Amide): A strong absorption band is expected around 1650-1680 cm⁻¹.[7]
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridazinone ring.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 168.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).[8] Fragmentation of the pyridazinone ring is also anticipated.
Reactivity and Potential for Further Derivatization
The chemical structure of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid offers several avenues for further chemical modification, enhancing its potential as a scaffold in drug discovery.
Caption: Potential derivatization pathways for the title compound.
The carboxylic acid moiety is a prime site for the synthesis of a library of amide and ester derivatives. These modifications can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds with biological targets. Furthermore, the pyridazinone ring itself can undergo various substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Potential Therapeutic Applications: An Outlook for Drug Development
Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic activities, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][9] The presence of the acetic acid side chain in the title compound is particularly noteworthy, as this feature is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) and is known to contribute to their activity.
Given the established pharmacological profile of the pyridazinone scaffold, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid and its derivatives represent promising candidates for further investigation as:
-
Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[9]
-
Analgesics: For the management of pain associated with inflammation.[2]
-
Anticancer Agents: Some pyridazinone derivatives have shown antiproliferative effects, suggesting potential applications in oncology.[10]
Further preclinical studies, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, are warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a synthetically accessible compound built upon the pharmacologically significant pyridazinone scaffold. This guide has outlined a robust synthetic pathway, predicted its key chemical properties, and highlighted its potential for further derivatization and therapeutic application. For researchers and drug development professionals, this compound represents a valuable starting point for the design and discovery of novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.
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